molecular formula C20H21NO3 B591506 [1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone CAS No. 1630022-96-6

[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone

Cat. No.: B591506
CAS No.: 1630022-96-6
M. Wt: 323.4 g/mol
InChI Key: JXSIBZRVKUYYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

The RCS-4 M9 metabolite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is characterized by hydroxylation on both the alkyl and phenyl groups .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The RCS-4 M9 metabolite exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the RCS-4 M9 metabolite change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the RCS-4 M9 metabolite vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The RCS-4 M9 metabolite is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The RCS-4 M9 metabolite is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

This product is intended for research and forensic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4 M9 metabolite involves the hydroxylation of RCS-4. This process can be carried out in vitro using liver microsomes or in vivo. The hydroxylation occurs on both the alkyl and phenyl groups of the parent compound .

Industrial Production Methods

There is limited information available on the industrial production methods of RCS-4 M9 metabolite. it is typically produced for research and forensic purposes rather than for large-scale industrial applications .

Chemical Reactions Analysis

Types of Reactions

RCS-4 M9 metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dihydroxylated metabolites, which result from the hydroxylation of both the alkyl and phenyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RCS-4 M9 metabolite is unique due to its specific hydroxylation pattern on both the alkyl and phenyl groups. This distinct feature differentiates it from other synthetic cannabinoids and their metabolites .

Properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13-14,22-23H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSIBZRVKUYYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043151
Record name [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630022-96-6
Record name [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.